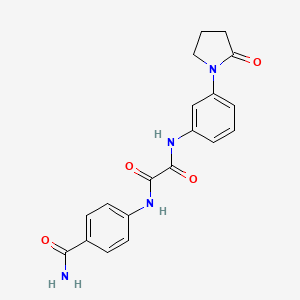

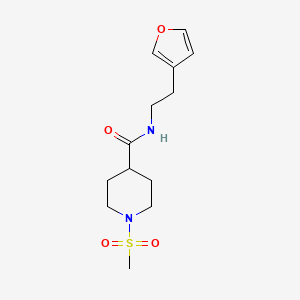

![molecular formula C21H15N3O3S B2384280 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-4-氧代-4H-色满-2-甲酰胺 CAS No. 1226446-17-8](/img/structure/B2384280.png)

N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-4-氧代-4H-色满-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C19H17N3OS . It is a derivative of the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, such as the compound , typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A resin bound cyclic thiourea can be formed by the treatment of a resin bound diamine with 1,1’-thiocarbonyldiimidazole, and then reacted with a α-haloketone to generate a resin bound isothiourea .Molecular Structure Analysis

The molecular structure of this compound, as with other imidazo[2,1-b][1,3]thiazole derivatives, is characterized by the presence of an imidazole ring fused with a thiazole ring . The spatial structure of these compounds provides additional opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .科学研究应用

微波辅助合成抗菌活性

一项研究探讨了 4-甲基-N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)-2-取代苯基-2,3-二氢苯并[b][1,4]噻zepine-3-甲酰胺化合物的微波辅助合成,证明了其对各种菌株具有显著的抗菌和抗真菌活性。这表明该化合物在开发新型抗菌剂方面具有潜力 (J. Raval, B. N. Naik, & K. R. Desai, 2012).

香豆素衍生物的合成和生物学评价

另一项研究重点关注 2-氧代-N-(4-氧代2-取代苯基-1,3-噻唑烷-3-基)-2H-色满-3-甲酰胺化合物的合成,并评估其生物学特性,突出了此类化合物在抗菌应用中的作用 (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010).

微生物活性创新合成

关于 3-甲基-1-[(2-氧代-2H-色满-3-基)羰基]-4-{[4-(取代噻唑-2-基)亚氨基乙基)-苯基]腙}]-2-吡唑啉-5-酮衍生物合成的研究突出了其在对抗细菌和真菌感染方面的潜力,表明了一种开发新型抗菌剂的途径 (M. S. Mostafa, N. M. El-Salam, & O. Alothman, 2013).

作用机制

Target of Action

It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, which this compound is a part of, provides additional opportunities to use them as catalysts in asymmetric synthesis .

Biochemical Pathways

It’s known that the less saturated 5,6-dihydro derivatives exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .

Result of Action

It’s known that one of the compounds in this series has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

未来方向

The future directions for research on this compound and other imidazo[2,1-b][1,3]thiazole derivatives could involve further exploration of their pharmaceutical applications, particularly their anticancer properties . Additionally, the development of new synthetic methods for assembling their heterocyclic system and the variety of methods for their functionalization could also be areas of future research .

属性

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c25-17-11-19(27-18-7-2-1-6-15(17)18)20(26)22-14-5-3-4-13(10-14)16-12-24-8-9-28-21(24)23-16/h1-7,10-12H,8-9H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSKIXKZOQGBJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

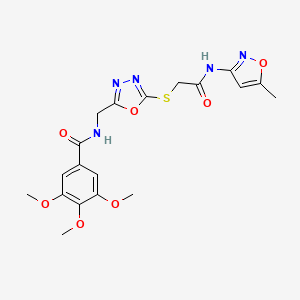

![N-(1-Cyanocyclohexyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2384198.png)

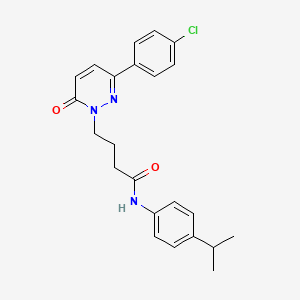

![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)

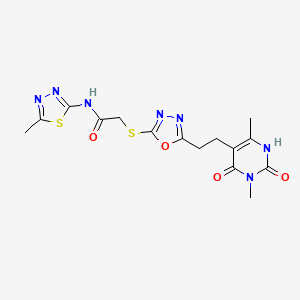

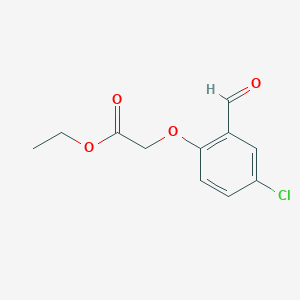

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)

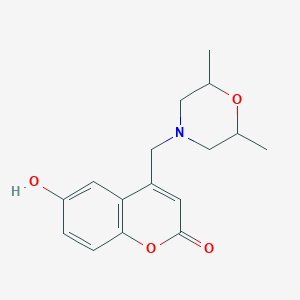

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)

![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)

![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)